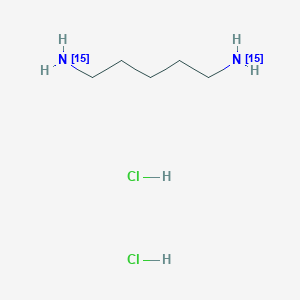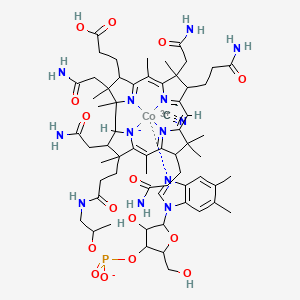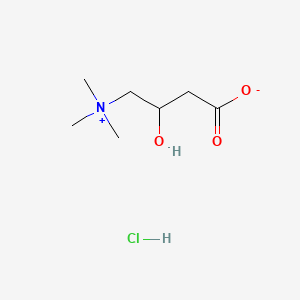
尸胺-15N2 二盐酸盐
描述
Cadaverine-15N2 Dihydrochloride is a stable isotope-labeled compound of cadaverine, a naturally occurring polyamineIt is formed by the bacterial decarboxylation of the amino acid lysine and is found in various biological systems, including humans, animals, plants, bacteria, fungi, and other microbes .
科学研究应用
Cadaverine-15N2 Dihydrochloride has numerous scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadaverine typically involves the decarboxylation of L-lysine. This reaction can be catalyzed by lysine decarboxylase, an enzyme that facilitates the removal of the carboxyl group from lysine to produce cadaverine . The reaction is proton-dependent and irreversible, generating carbon dioxide as a byproduct .
Industrial Production Methods
Industrial production of cadaverine often employs green chemical and bioconversion technologies. These methods focus on the biosynthetic pathways of cadaverine from different substrates, utilizing microbial fermentation processes to obtain high yields of cadaverine . Process intensification, separation, and purification strategies are also employed to enhance the efficiency and sustainability of cadaverine production .
化学反应分析
Types of Reactions
Cadaverine undergoes various chemical reactions, including:
Oxidation: Cadaverine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert cadaverine into its corresponding amines.
Substitution: Cadaverine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, secondary amines, and various substituted derivatives of cadaverine .
作用机制
The mechanism of action of cadaverine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in biological systems . Cadaverine’s inhibitory effects on these enzymes can influence various physiological processes, including respiration, acid-base balance, and ion transport .
相似化合物的比较
Cadaverine-15N2 Dihydrochloride can be compared with other similar compounds, such as:
Putrescine: Another naturally occurring polyamine formed by the decarboxylation of ornithine.
Spermidine: A polyamine derived from putrescine and involved in cellular metabolism.
Spermine: A polyamine synthesized from spermidine and essential for cell growth and differentiation.
Cadaverine is unique due to its specific biosynthetic pathway from lysine and its distinct role in various biological and industrial processes .
属性
IUPAC Name |
pentane-1,5-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLEIGUMSBZQP-SGHMELATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])CC[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
